4-chloro-1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-1-(3-chlorophenyl)-6-methylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4/c1-7-16-11(14)10-6-15-18(12(10)17-7)9-4-2-3-8(13)5-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFDGVHYBNQJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097064-70-4 | |
| Record name | 4-chloro-1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with 4-chloro-3-methyl-1H-pyrazole-5-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of chlorine atoms.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids in the presence of a base such as potassium carbonate, typically in an aqueous or alcoholic solvent.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyrazolo[3,4-d]pyrimidine core with aryl boronic acids.
Scientific Research Applications
Chemical Properties and Structure
4-chloro-1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine has a molecular weight of 279.12 . The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system known for its diverse biological activities . The presence of chloro substituents at the 4 and 3 positions of the phenyl ring can influence the compound's reactivity and interactions with biological targets .
Potential Applications
Given the structural similarity of this compound to other pyrazolo[3,4-d]pyrimidine derivatives, it can be inferred that this compound may have applications in:
- Medicinal Chemistry: As an intermediate for synthesizing more complex molecules with potential pharmacological properties . Pyrazolo[3,4-d]pyrimidines have been investigated for their anticancer, anti-inflammatory, and antimicrobial activities.
- Materials Science: As a building block for creating new materials with specific electronic or optical properties. The chloro substituents can be used to modify the compound's electronic properties and its ability to form supramolecular structures .
Related Research and Examples
While direct case studies on this compound are not available in the search results, research on related compounds provides insights into potential applications:
- Anticancer Agents: Pyrido[3,4-d]pyrimidine derivatives have been designed and synthesized as potential anticancer agents. These compounds have shown selective activities against breast and renal cancer cell lines .
- Synthesis of Disubstituted Pyrimidines: 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is used as an intermediate for synthesizing various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may have useful pharmacological properties .
- Framework Structures: Derivatives of pyrazolo[3,4-b]pyridine have been used to create three-dimensional framework structures through hydrogen bonding .
Data Table: Examples of Pyrazolo[3,4-d]pyrimidine Derivatives and Their Applications
Further Research
To fully elucidate the applications of this compound, further research is needed in the following areas:
Mechanism of Action
The mechanism of action of 4-chloro-1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of protein kinases by binding to their active sites. This binding prevents the phosphorylation of target proteins, thereby disrupting signaling pathways that regulate cell growth, differentiation, and survival. Molecular docking studies have shown that this compound fits well into the ATP-binding pocket of kinases, forming hydrogen bonds and hydrophobic interactions with key residues .
Comparison with Similar Compounds
Comparison with Structural Analogs
Spectroscopic and Physicochemical Properties
Key spectroscopic data highlight differences in electronic environments:
Table 2: Spectroscopic Comparison
Biological Activity
4-Chloro-1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 1097064-70-4) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential as an inhibitor of various protein kinases, particularly cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR), making it a candidate for cancer therapy.
The biological activity of this compound primarily involves the inhibition of protein kinases. It achieves this by binding to the ATP-binding sites of these kinases, preventing the phosphorylation of target proteins that are crucial for cell signaling pathways related to growth and survival. Molecular docking studies indicate that this compound forms significant interactions with key residues in the active sites of these kinases, which disrupts their normal function .
Anticancer Properties
Research has demonstrated that this compound exhibits potent anticancer activity through its action as an EGFR inhibitor. In vitro studies have shown that it can significantly inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). For instance, one study reported an IC50 value of 0.016 µM against wild-type EGFR and notable activity against mutant EGFR (T790M) .
Table 1: Biological Activity Summary
| Activity Type | Target Kinase | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| EGFR Inhibition | Wild-Type EGFR | 0.016 | A549 |
| Mutant EGFR (T790M) | 0.236 | HCT-116 | |
| Proliferation Inhibition | - | 8.21 (A549) | - |
| - | 19.56 (HCT-116) | - |
Other Biological Activities
Beyond its anticancer properties, compounds in the pyrazolo[3,4-d]pyrimidine class have been associated with various biological activities including antiviral and analgesic effects . The structural characteristics of these compounds allow them to interact with multiple biological targets, potentially leading to diverse therapeutic applications.
Case Studies
- EGFR Inhibition Study : A recent study synthesized several pyrazolo[3,4-d]pyrimidine derivatives, including the target compound, and evaluated their anti-proliferative activities against A549 and HCT-116 cells. The results indicated that certain derivatives had significant inhibitory effects on cell growth, with molecular docking providing insights into their binding affinities .
- Kinase Selectivity : Another study assessed the selectivity of various pyrazolo[3,4-d]pyrimidine derivatives against different kinases. The findings revealed that while some compounds exhibited broad-spectrum kinase inhibition, others were more selective towards specific targets like EGFR and CDK2 .
Q & A
Q. What are the common synthetic routes for preparing 4-chloro-1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, and how can reaction conditions be optimized for higher yield?
Answer: The synthesis typically involves multi-step reactions starting from pyrazole or pyrimidine precursors. For example, a related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, was synthesized via a two-step route:
- Step 1: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is cyclized under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core.
- Step 2: Chlorination using POCl₃ or PCl₅ introduces the chloro substituent at the 4-position . Optimization strategies include:
- Temperature control (e.g., 50–70°C for halogenation steps to minimize side reactions).
- Catalyst screening (e.g., NaOMe in methanol for nucleophilic substitutions) .
- Purification via flash column chromatography (petroleum ether/EtOAc gradients) to achieve yields up to 64% .
Q. How is the structural identity of pyrazolo[3,4-d]pyrimidine derivatives confirmed?
Answer: Structural characterization relies on:
- NMR spectroscopy: ¹H and ¹³C NMR data (e.g., δ 8.23 ppm for H-6 in pyrazolo[3,4-d]pyrimidine derivatives) confirm substituent positions .
- High-resolution mass spectrometry (HRMS): Used to verify molecular formulas (e.g., [M+H]+ calculated for C₁₇H₁₇F₃N₅O₅: 428.1182, found: 428.1204) .
- X-ray crystallography: Programs like SHELXL refine crystallographic data, resolving ambiguities in bond lengths and angles .
Advanced Research Questions
Q. What methodologies are employed to assess the adenosine receptor binding affinity of pyrazolo[3,4-d]pyrimidine analogues?
Answer: Receptor affinity is evaluated using:
- A₁ adenosine receptor assays: Competitive binding with (R)-[³H]-N⁶-(phenylisopropyl)adenosine. For example, 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one showed an IC₅₀ of 6.4 µM .
- A₂ receptor selectivity: [³H]CGS 21680 binding assays reveal lower potency at A₂ receptors (e.g., IC₅₀ = 19.2 µM for the same compound) .
- Structure-activity relationship (SAR) analysis: Substitutions at N1 (e.g., 3-chlorophenyl) and N5 (e.g., butyl) enhance affinity .
Q. How can researchers resolve crystallographic data discrepancies in pyrazolo[3,4-d]pyrimidine derivatives?
Answer: Discrepancies arise from twinning, poor resolution, or disorder. Strategies include:
Q. What strategies improve regioselectivity in substitution reactions of pyrazolo[3,4-d]pyrimidine cores?
Answer: Regioselectivity is controlled by:
- Directing groups: Electron-withdrawing substituents (e.g., Cl at C4) direct electrophiles to specific positions .
- Catalytic systems: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) targets C3 or C6 positions .
- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance reactivity in halogenation steps .
Q. How do researchers address contradictions in SAR data for kinase-inhibiting pyrazolo[3,4-d]pyrimidines?
Answer: Contradictions may stem from assay variability or off-target effects. Solutions include:
- Dose-response validation: Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) .
- Cellular vs. enzymatic assays: Compare IC₅₀ values in cell-based (e.g., proliferation assays) and purified kinase systems .
- Molecular docking: Computational models (e.g., CDK2 binding pockets) rationalize substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
